Synthesis Yield: 97.8% Conversion and Yield vs. 2,3,3-Trimethylindolenine
In a patented industrial process, 1,3,3-trimethyl-2-methyleneindoline is obtained with a reaction conversion rate of 98.5% and an isolated yield of 97.8% . In contrast, the structurally related analog 2,3,3-trimethylindolenine (CAS 1640-39-7), a common alternative for dye synthesis, is reported to achieve a theoretical yield of only 80% under optimized conditions . This ~18% absolute yield advantage translates to substantially lower raw material costs and reduced waste generation per kilogram of final product.
| Evidence Dimension | Isolated Yield of Indoline Synthesis |
|---|---|
| Target Compound Data | 97.8% |
| Comparator Or Baseline | 2,3,3-Trimethylindolenine: 80% (theoretical yield) |
| Quantified Difference | +17.8 percentage points |
| Conditions | Target: Autoclave, 180-220°C, 3.0-5.0 MPa, 6-8 h, dimethyl carbonate ; Comparator: Patent-reported optimized process |
Why This Matters
Higher synthesis yield directly reduces cost per unit and environmental footprint, a critical factor for large-scale procurement in dye manufacturing.
- [1] US Patent 4,062,865. Process for the synthesis of substituted indolenines. 1977. As cited in Justia Patents. View Source
